Trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring with a carboxylic acid functional group and a pyrazole moiety. This compound has garnered interest in various scientific fields due to its unique structural properties and potential biological activities.
The compound can be synthesized through various chemical reactions involving cyclopropanation and functionalization of pyrazole derivatives. Its molecular formula is , and it has a molecular weight of approximately 181.20 g/mol.
Trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid belongs to the class of cyclopropanecarboxylic acids, which are characterized by their three-membered cyclic structure. Additionally, it contains a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms.
The synthesis of trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid typically involves the following steps:
For example, one synthetic route involves starting from an appropriate cyclopropane derivative and reacting it with 1-methyl-1H-pyrazole under acidic or basic conditions to facilitate the formation of the desired carboxylic acid. The reaction conditions, such as temperature and solvent choice, play critical roles in determining the yield and purity of the product.
The compound's structural data includes:
Trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid can participate in various chemical reactions including:
For instance, during esterification, this compound may react with methanol in the presence of an acid catalyst to yield methyl esters, which are often used for further chemical transformations or as intermediates in organic synthesis.
The mechanism of action for trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid may involve interactions at the molecular level with biological targets, particularly enzymes or receptors that are sensitive to carboxylic acids or pyrazole derivatives.
Research indicates that compounds containing similar structures exhibit inhibitory effects on specific enzymes, suggesting potential applications in medicinal chemistry as enzyme inhibitors or modulators.
Relevant data such as melting points or boiling points may vary based on purity and specific synthesis methods used.
Trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid has potential applications in several scientific fields:
Characterized by its fused cyclopropane-carboxylic acid and N-methylpyrazole system (PubChem CID: 126855068), this compound exemplifies strategic molecular hybridization in modern drug design. Its stereospecific trans configuration at the cyclopropane ring critically influences biomolecular recognition, while the carboxylic acid moiety enables salt formation for pharmacokinetic optimization. Current research focuses on its dual potential as a modulator of eukaryotic sphingosine kinases and bacterial biosynthetic enzymes—a rare therapeutic duality stemming from its unique physicochemical profile [1] [5].
The cyclopropane ring’s 115° bond angles and ~27 kcal/mol ring strain create a unique bioisosteric capability. This high-energy geometry:
Table 1: Comparative Physicochemical Properties of Bioactive Cyclopropane Derivatives
Compound | logP | TPSA (Ų) | H-Bond Acceptors | Ring Strain Energy (kcal/mol) | Key Therapeutic Role |
---|---|---|---|---|---|
Target Compound | 1.38 | 50.4 | 4 | ~27 | SphK2/OASS inhibition |
trans-Chrysanthemic acid | 2.81 | 37.3 | 2 | ~27 | Insecticide precursor |
2-Methylcyclopropanecarboxylic acid | 0.89 | 37.3 | 2 | ~27 | Synthetic intermediate |
The 1-methylpyrazole-3-yl group delivers multifaceted target interactions:
Table 2: Pyrazole Substitution Patterns Influencing Enzyme Inhibition
Pyrazole Position | Common Modifications | Effect on Target Affinity | Exemplary Compound |
---|---|---|---|
N1 | Methyl, Ethyl | Blocks oxidation; maintains planarity | Target compound |
C3 | Cyclopropane linkage | Enforces vectorial orientation to carboxylate | UPAR415 derivatives |
C4 | Halogens, CF3 | Enhances hydrophobic pocket occupancy (ΔpIC50 +0.8) | SphK2 inhibitor 21g [1] |
C5 | Methyl, Aryl | Steric hindrance modulates selectivity | OASS inhibitor ABC294640 |
This compound’s structural duality enables engagement with evolutionarily divergent enzymes:
Table 3: Therapeutic Targeting Rationale for Key Enzyme Classes
Enzyme Class | Biological Impact | Compound's Key Interactions | Validated Inhibitors (IC50) |
---|---|---|---|
Human SphK2 | Epigenetic regulation; S1P production | Arg222 salt bridge; hydrophobic subpocket occupancy | Compound 21g (0.23 μM) [1] |
Bacterial OASS-A/B | Cysteine biosynthesis; redox balance | Asp205 H-bond; PLP displacement | UPAR415 (KD: 0.028 μM) [5] |
Viral polymerases | Nucleotide mimicry (theoretical) | Pyrazole-triphosphate isosteric potential | Under investigation |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5